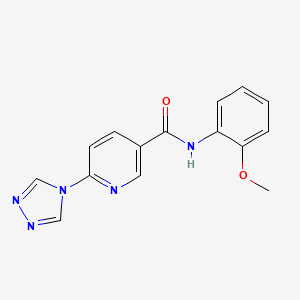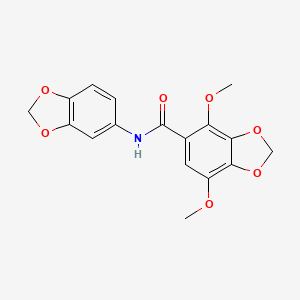![molecular formula C16H14N6O3 B11472969 2-[5-(4-Nitrophenyl)-2H-1,2,4-triazol-3-yl]-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B11472969.png)
2-[5-(4-Nitrophenyl)-2H-1,2,4-triazol-3-yl]-N-(pyridin-4-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(4-NITROPHENYL)-1H-1,2,4-TRIAZOL-5-YL]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE is a complex organic compound that features a triazole ring, a nitrophenyl group, and a pyridinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-NITROPHENYL)-1H-1,2,4-TRIAZOL-5-YL]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE typically involves multi-step organic reactions. One common method involves the reaction of 4-nitrophenyl azide with 3-dimethylaminoacrolein to form 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole . This intermediate is then reacted with pyridin-4-ylmethylamine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-NITROPHENYL)-1H-1,2,4-TRIAZOL-5-YL]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
2-[3-(4-NITROPHENYL)-1H-1,2,4-TRIAZOL-5-YL]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its triazole and nitrophenyl groups, which are known to exhibit various biological activities.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or photonic properties.
Chemical Biology: Employed as a probe or ligand in biochemical assays to study enzyme activities or protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-[3-(4-NITROPHENYL)-1H-1,2,4-TRIAZOL-5-YL]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE is not fully elucidated. it is believed to interact with specific molecular targets such as enzymes or receptors due to its structural features. The triazole ring can form hydrogen bonds and π-π interactions, while the nitrophenyl group can participate in electron transfer processes .
Comparison with Similar Compounds
Similar Compounds
1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Shares the triazole and nitrophenyl groups but differs in the aldehyde functionality.
N-(4-Nitrophenyl)acetohydrazonoyl bromide: Contains the nitrophenyl group but has a different core structure.
Uniqueness
2-[3-(4-NITROPHENYL)-1H-1,2,4-TRIAZOL-5-YL]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE is unique due to the combination of its triazole, nitrophenyl, and pyridinylmethyl groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C16H14N6O3 |
|---|---|
Molecular Weight |
338.32 g/mol |
IUPAC Name |
2-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]-N-(pyridin-4-ylmethyl)acetamide |
InChI |
InChI=1S/C16H14N6O3/c23-15(18-10-11-5-7-17-8-6-11)9-14-19-16(21-20-14)12-1-3-13(4-2-12)22(24)25/h1-8H,9-10H2,(H,18,23)(H,19,20,21) |
InChI Key |
UOXBBCNUQPXECE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=N2)CC(=O)NCC3=CC=NC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-1-benzyl-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-2-oxo-1,2,3,4-tetrahydroquinoxaline-6,7-dicarbonitrile](/img/structure/B11472893.png)
![7-(4-methoxyphenyl)-3-methyl-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one](/img/structure/B11472898.png)

![3-[(4-methoxyphenyl)sulfonyl]-7-(trifluoromethyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11472907.png)
![5-methyl-3-[4-(trifluoromethyl)phenyl]-1H-2,1,4-benzoxadiazine](/img/structure/B11472909.png)
![Methyl [1-(4-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate](/img/structure/B11472921.png)
![2-[(4,6-Dimethylpyrimidin-2-yl)amino]-6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione](/img/structure/B11472924.png)
![4-chloro-3-[(2-hydroxyphenyl)(methyl)sulfamoyl]-N-methylbenzamide](/img/structure/B11472927.png)
![7-{3-[(4-chlorobenzyl)oxy]phenyl}-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11472933.png)

![3-methyl-N-[(2E)-5-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide](/img/structure/B11472946.png)
![3-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]-7-nitro-1-benzothiophene-2-carboxamide](/img/structure/B11472954.png)
![5-(3,4-dimethoxyphenyl)-4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11472959.png)
![1-(4-methoxyphenyl)-6-(1-phenylethyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11472980.png)
